molecular formula C19H10F5N5O2 B10926312 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No.: B10926312
M. Wt: 435.3 g/mol
InChI Key: OALZXDDXOTTZRP-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-5-yl core, which is known for its diverse biological activities. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidin-5-yl core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(2,3,5,6-tetrafluorophenyl)urea
  • 4-(4-fluorophenyl)-2-(2,3,5,6-tetrafluorophenyl)thiazole
  • N-(4-fluorophenyl)-2-(2,3,5,6-tetrafluorophenyl)acetamide

Uniqueness

2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide stands out due to its unique pyrazolo[3,4-d]pyrimidin-5-yl core, which imparts distinct biological activities and chemical properties. The presence of multiple fluorine atoms further enhances its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H10F5N5O2

Molecular Weight

435.3 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

InChI

InChI=1S/C19H10F5N5O2/c20-9-1-3-10(4-2-9)29-18-11(6-26-29)19(31)28(8-25-18)7-14(30)27-17-15(23)12(21)5-13(22)16(17)24/h1-6,8H,7H2,(H,27,30)

InChI Key

OALZXDDXOTTZRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C(=CC(=C4F)F)F)F)F

Origin of Product

United States

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